Liensinine diperchlorate
Overview
Description
Liensinine diperchlorate is a useful research compound. Its molecular formula is C37H44Cl2N2O14 and its molecular weight is 811.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Vascular Inflammation Prevention : Liensinine exhibits significant anti-oxidative activity and can suppress vascular inflammation by attenuating inflammatory mediators in macrophage cells and targeting the proliferation and migration of human vascular smooth muscle cells (Jun et al., 2021).
Platelet Aggregation Inhibition : Studies have shown that liensinine can effectively inhibit platelet aggregation in rats, akin to aspirin, suggesting its potential in preventing thrombotic diseases (Wang Hui et al., 2009).
Cancer Therapy Enhancement : Liensinine can sensitize breast cancer cells to chemotherapy by inhibiting autophagy/mitophagy, leading to enhanced apoptosis. This positions liensinine as a potential adjuvant in cancer therapy (Zhou et al., 2015).
Gastric Cancer Cell Growth Inhibition : Research indicates that liensinine can significantly inhibit the proliferation of gastric cancer cells, suggesting its potential as a novel agent against gastric cancer (Yang et al., 2019).
Pharmacokinetics and Bioavailability Studies : Liensinine's pharmacokinetics and bioavailability have been studied in mice, providing essential insights for its therapeutic application (Tong et al., 2020).
Cardiac Arrhythmias Antagonism : Liensinine and its analogues have been shown to antagonize ventricular arrhythmias and affect the human ether-a-go-go-related gene potassium channel, highlighting its potential in treating cardiac arrhythmias (Dong et al., 2012).
Nonsmall-Cell Lung Cancer (NSCLC) Growth Inhibition : Liensinine exhibits potential anti-tumor properties against NSCLC, including inhibiting cell growth and blocking autophagic flux, suggesting a novel therapeutic strategy for NSCLC (Chang et al., 2022).
Osteosarcoma Growth Inhibition : Liensinine inhibits the growth of osteosarcoma cells by inducing ROS-mediated suppression of the JAK2/STAT3 signaling pathway. This finding provides new insights into the treatment of osteosarcoma (Jia et al., 2022).
Properties
IUPAC Name |
4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6.2ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2*2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;2*(H,2,3,4,5)/t30-,31-;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUPXKYVHOSZPY-ZAMYOOMVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O.OCl(=O)(=O)=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O.OCl(=O)(=O)=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44Cl2N2O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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